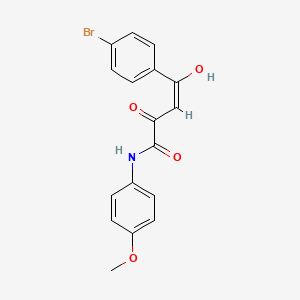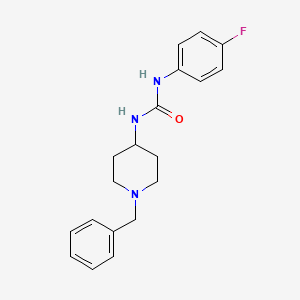![molecular formula C16H22F3N3O3S B5442584 1-[(dimethylamino)sulfonyl]-N-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5442584.png)
1-[(dimethylamino)sulfonyl]-N-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[(dimethylamino)sulfonyl]-N-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide” is a complex organic molecule. It contains several functional groups including a dimethylamino group, a sulfonyl group, a trifluoromethyl group, a benzyl group, and a carboxamide group attached to a piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the piperidine ring. The trifluoromethyl group is known to be highly electronegative, which could influence the overall polarity and reactivity of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the sulfonyl group can participate in substitution reactions, and the carboxamide group can undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the sulfonyl and carboxamide could increase its solubility in polar solvents. The trifluoromethyl group could increase the compound’s stability and resistance to metabolism if it is a pharmaceutical .Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(dimethylsulfamoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N3O3S/c1-21(2)26(24,25)22-8-6-13(7-9-22)15(23)20-11-12-4-3-5-14(10-12)16(17,18)19/h3-5,10,13H,6-9,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQQCUJLMQGBKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cinnamoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5442510.png)
![2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]phenol](/img/structure/B5442515.png)
![2-[4-(1H-tetrazol-1-yl)benzoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5442523.png)
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N,2-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5442531.png)
![4-[(4-bromophenyl)sulfonyl]-2-butanone thiosemicarbazone](/img/structure/B5442539.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(3-methyl-3-oxetanyl)methyl]acetamide](/img/structure/B5442545.png)
![7-(1-methylethylidene)-3-{[(2-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5442550.png)

![(2S*,4S*,5R*)-5-(2,3-difluorophenyl)-1-methyl-4-({methyl[(3-methylisoxazol-5-yl)methyl]amino}carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B5442575.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide](/img/structure/B5442583.png)
![1-(2-fluorophenyl)-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperazine](/img/structure/B5442585.png)

![(3-isopropoxyphenyl)[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5442602.png)
![3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5442605.png)